molecular formula C11H18ClN3O B1479038 6-chloro-N-(3-isopropoxypropyl)-2-methylpyrimidin-4-amine CAS No. 1875198-54-1

6-chloro-N-(3-isopropoxypropyl)-2-methylpyrimidin-4-amine

Cat. No. B1479038
CAS RN: 1875198-54-1
M. Wt: 243.73 g/mol
InChI Key: OSUXRJGQVNPHSR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrimidine derivative with an appropriate amine and alkyl halide, but without specific literature or experimental procedures, this is purely speculative .


Molecular Structure Analysis

The molecule contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has an isopropoxypropyl group attached to the nitrogen atom and a chlorine atom attached to the 6th carbon of the pyrimidine ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo reactions typical of other pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation with aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the pyrimidine ring, the isopropoxypropyl group, and the chlorine atom .

Scientific Research Applications

Structural Analysis and Molecular Interaction Studies

  • Crystal and Molecular Structures : Research has been conducted on the crystal and molecular structures of similar pyrimidine derivatives, revealing insights into their conformational differences and the role of hydrogen-bonding interactions in stabilizing their crystal structures. For example, studies on benzyl-substituted pyrimidine compounds have confirmed computationally predicted restricted rotation, highlighting the significance of molecular interactions in determining structural features (Odell et al., 2007).

Chemical Synthesis and Reactivity

  • Synthesis and Biological Activity : Pyrimidine derivatives have been synthesized through various chemical reactions, and some of these compounds exhibit significant biological activities. For instance, the synthesis of 4-arylamino pyrimidines and their deacetylation processes have been explored, with some derivatives showing pronounced antituberculous effects (Erkin & Krutikov, 2007).

Advanced Material and Chemical Studies

  • Regioselective Reactions : Studies on regioselective displacement reactions of similar pyrimidine derivatives with ammonia have provided valuable insights into reaction mechanisms and product formation, which are crucial for designing compounds with desired properties (Doulah et al., 2014).

Pharmaceutical Research Applications

  • Molecular Docking and Experimental Investigations : Some pyrimidine derivatives have been investigated for their potential pharmaceutical applications, including acting as antihypertensive agents. Studies involving molecular docking, along with experimental FT-IR, FT-Raman, and NMR analyses, aim to understand the molecular structure and biological activity of these compounds (Aayisha et al., 2019).

Safety And Hazards

Without specific safety data for this compound, general safety guidelines for handling chemicals should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

Future research could involve studying the biological activity of this compound, synthesizing analogs, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

6-chloro-2-methyl-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O/c1-8(2)16-6-4-5-13-11-7-10(12)14-9(3)15-11/h7-8H,4-6H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXRJGQVNPHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-isopropoxypropyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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